Crotafuran E
CAS No.:
Cat. No.: VC1616476
Molecular Formula: C20H18O6
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H18O6 |
---|---|
Molecular Weight | 354.4 g/mol |
IUPAC Name | (2R)-2-[(1R,12R)-16-hydroxy-6,11,19-trioxapentacyclo[10.8.0.02,10.05,9.013,18]icosa-2(10),3,5(9),7,13(18),14,16-heptaen-7-yl]propane-1,2-diol |
Standard InChI | InChI=1S/C20H18O6/c1-20(23,9-21)17-7-13-15(25-17)5-4-11-14-8-24-16-6-10(22)2-3-12(16)19(14)26-18(11)13/h2-7,14,19,21-23H,8-9H2,1H3/t14-,19-,20+/m0/s1 |
Standard InChI Key | JDKOSPKTKADBCU-PNHOKKKMSA-N |
Isomeric SMILES | C[C@@](CO)(C1=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)O |
SMILES | CC(CO)(C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O |
Canonical SMILES | CC(CO)(C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O |
Introduction
Chemical Identity and Structure
Crotafuran E belongs to the pterocarpanoid class of compounds, which are specialized isoflavonoid derivatives characterized by a tetracyclic ring system. The compound possesses a complex molecular structure with the following chemical identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₂₀H₁₈O₆ |
Molecular Weight | 354.40 g/mol |
Exact Mass | 354.11033829 g/mol |
IUPAC Name | (2R)-2-[(1R,12R)-16-hydroxy-6,11,19-trioxapentacyclo[10.8.0.0²,¹⁰.0⁵,⁹.0¹³,¹⁸]icosa-2(10),3,5(9),7,13(18),14,16-heptaen-7-yl]propane-1,2-diol |
Common Name | 5′-(1-Methyl-1,2-dihydroxyethyl)-furo[2′,3′:9,10]pterocarpan-3-ol |
The chemical structure of Crotafuran E features a distinctive furo[2′,3′:9,10]pterocarpan skeleton with a 3-hydroxyl group and a 5′-(1-methyl-1,2-dihydroxyethyl) substituent . This structural arrangement contributes to its unique physicochemical properties and potential biological activities.
Physical and Chemical Properties
Crotafuran E demonstrates specific physicochemical characteristics that influence its behavior in biological systems. The following table summarizes its key physical and chemical properties:
Property | Value |
---|---|
Topological Polar Surface Area (TPSA) | 92.30 Ų |
XlogP | 1.70 |
Atomic LogP (AlogP) | 2.95 |
H-Bond Acceptors | 6 |
H-Bond Donors | 3 |
Rotatable Bonds | 2 |
SMILES (Canonical) | CC(CO)(C1=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)O |
SMILES (Isomeric) | CC@@(C1=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)O |
InChI Key | JDKOSPKTKADBCU-PNHOKKKMSA-N |
These properties indicate that Crotafuran E possesses moderate lipophilicity and hydrogen bonding capabilities, suggesting potential for interaction with biological macromolecules .
Natural Source and Isolation
Botanical Source
Crotafuran E was first isolated from the bark of Crotalaria pallida Aiton (Fabaceae), an annual erect herb commonly known as "rattlesnake" that grows throughout tropical and subtropical regions globally . C. pallida has significant ethnomedicinal value, being traditionally used to treat various ailments including diarrhea, diabetes, skin infections, snake bites, and urinary problems .
Isolation and Structure Elucidation
The compound was isolated along with three other known compounds from the bark of C. pallida and characterized using spectral methods . The initial discovery and structure elucidation were reported in the Journal of Natural Products in 2003, marking Crotafuran E as a novel contribution to the phytochemical profile of C. pallida .
In the taxonomic classification of natural compounds, Crotafuran E falls under:
Parameter | Value |
---|---|
Retention Time | 6.4 min |
Measured Mass m/z | 355.1178 |
Ion | [M + H]⁺ |
Formula | C₂₀H₁₈O₆ |
Δppm | 0.49 |
This preliminary identification of Crotafuran E in fractions with antimicrobial activity suggests potential applications in addressing antibiotic resistance, though direct assessment of its individual antimicrobial properties requires further research .
ADMET Properties
Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Crotafuran E suggest its potential pharmaceutical behavior:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 93.79% |
Caco-2 Permeability | Negative | 60.87% |
Blood-Brain Barrier Penetration | Negative | 62.50% |
These predictions indicate that Crotafuran E may be well-absorbed in the intestine but may have limited ability to cross the blood-brain barrier or penetrate Caco-2 cells .
Comparative Analysis with Related Compounds
Crotafuran E belongs to a family of pterocarpanoids isolated from C. pallida, including Crotafurans A, B, C, and D. These compounds share structural similarities but differ in their substituent patterns and, consequently, their biological activities .
Key differences among these compounds include:
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Crotafuran A (5′-(1-Methylethenyl)furo[2′,3′:9,10]pterocarpan) features a 1-methylethenyl group at the 5′ position
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Crotafuran B has a different substitution pattern
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Crotafuran E uniquely possesses a 1-methyl-1,2-dihydroxyethyl group at the 5′ position
These structural variations likely contribute to differences in their biological activities, particularly their anti-inflammatory properties, as evidenced by the varying IC₅₀ values reported for Crotafurans A and B .
Future Research Directions
The limited literature on Crotafuran E presents numerous opportunities for future research:
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Comprehensive evaluation of its biological activities, particularly anti-inflammatory and antimicrobial properties
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Structure-activity relationship studies comparing Crotafuran E with related pterocarpanoids
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Investigation of potential synergistic effects with other compounds from C. pallida
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Exploration of its mechanism of action at the molecular level
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Assessment of its potential therapeutic applications based on traditional uses of C. pallida
Such studies would contribute significantly to our understanding of this unique pterocarpanoid and its potential value in drug discovery efforts.
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